molecular formula C14H16N2O5 B12941364 7,8,10,11,13,14-Hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one

7,8,10,11,13,14-Hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one

Cat. No.: B12941364
M. Wt: 292.29 g/mol
InChI Key: FDCPITXVFMPESG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,10,11,13,14-Hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one involves several steps, starting from readily available starting materials. The key steps include the formation of the tetraoxacyclododecane ring and the subsequent introduction of the quinazolinone moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow synthesis and automated reactors are employed to enhance production rates and minimize waste .

Chemical Reactions Analysis

Types of Reactions

7,8,10,11,13,14-Hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which may have different biological activities and properties .

Scientific Research Applications

7,8,10,11,13,14-Hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of EGFR inhibition and as a reference standard in analytical chemistry.

    Biology: The compound is used in cell biology to study the effects of EGFR inhibition on cell proliferation, migration, and apoptosis.

    Medicine: It is a key component in the development of targeted therapies for NSCLC and other cancers.

    Industry: The compound is used in the pharmaceutical industry for the production of anticancer drugs

Mechanism of Action

The mechanism of action of 7,8,10,11,13,14-Hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one involves the inhibition of the EGFR tyrosine kinase. By binding to the ATP-binding site of the receptor, the compound prevents the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival. This leads to the inhibition of tumor growth and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8,10,11,13,14-Hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one is unique due to its high selectivity for EGFR and its efficacy in treating NSCLC with fewer side effects compared to other EGFR inhibitors. Its molecular structure allows for effective binding to the ATP-binding site, making it a potent inhibitor of EGFR .

Properties

IUPAC Name

2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,19-tetraen-18-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c17-14-10-7-12-13(8-11(10)15-9-16-14)21-6-4-19-2-1-18-3-5-20-12/h7-9H,1-6H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCPITXVFMPESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=C(C=C3C(=C2)N=CNC3=O)OCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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